1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene
CAS No.:
Cat. No.: VC18824331
Molecular Formula: C11H14BrF
Molecular Weight: 245.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrF |
|---|---|
| Molecular Weight | 245.13 g/mol |
| IUPAC Name | 1-(3-bromopropyl)-2-ethyl-4-fluorobenzene |
| Standard InChI | InChI=1S/C11H14BrF/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
| Standard InChI Key | DBTUQAQDJQVFBC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC(=C1)F)CCCBr |
Introduction
Structural and Physical Properties
Molecular Architecture
1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene (CHBrF) features a benzene ring with three distinct substituents:
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Ethyl group (-CHCH) at the 2-position, contributing steric bulk and electron-donating effects.
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Fluorine atom (-F) at the 4-position, imparting electron-withdrawing character and influencing aromatic electrophilic substitution patterns.
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3-Bromopropyl chain (-CHCHCHBr) at the 1-position, providing a reactive site for nucleophilic displacement or elimination reactions.
The molecular weight is 245.13 g/mol, and its CAS registry number is specific to commercial suppliers such as VulcanChem (VCID: VC18824331).
Table 1: Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBrF |
| Molecular Weight | 245.13 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | Not reported |
| Solubility | Likely low in polar solvents |
Spectroscopic Characteristics
While specific spectral data (e.g., H NMR, C NMR) are unavailable in public sources, typical features for analogous bromofluorobenzenes include:
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H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), ethyl group protons (δ 1.2–1.5 ppm for -CH, δ 2.4–2.8 ppm for -CH-), and bromopropyl chain protons (δ 3.3–3.7 ppm for -CHBr).
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C NMR: Peaks for carbons adjacent to fluorine (deshielded due to electronegativity) and bromine (upfield shifts for -CHBr).
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step sequence:
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Bromination of 2-Ethyl-4-fluorobenzene:
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Reactant: 2-Ethyl-4-fluorobenzene treated with N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide).
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Conditions: Light exclusion, inert atmosphere (N), reflux in CCl or CHCl.
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Product: 1-Bromo-2-ethyl-4-fluorobenzene.
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Propyl Chain Introduction:
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Reaction of the brominated intermediate with 1,3-dibromopropane via nucleophilic substitution.
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Base: Potassium carbonate (KCO) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
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Yield: Moderate (50–70%), requiring purification via column chromatography.
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Table 2: Synthetic Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | NBS, benzoyl peroxide, CCl | Radical bromination at benzylic position |
| 2 | 1,3-Dibromopropane, KCO, THF | Alkylation to introduce propyl chain |
Industrial Production
Scaled-up synthesis employs continuous flow reactors to enhance efficiency:
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Advantages: Improved heat transfer, reduced side reactions, higher throughput.
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Purification: Distillation under reduced pressure or recrystallization from ethanol/water mixtures.
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Purity Standards: ≥95% purity for pharmaceutical applications, verified via HPLC.
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine atom in the 3-bromopropyl group undergoes facile displacement with nucleophiles:
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Amines: Forms quaternary ammonium salts (e.g., with pyrrolidine).
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Thiols: Yields sulfides (e.g., with benzyl mercaptan).
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Alcohols: Produces ethers (e.g., with methanol under basic conditions).
Example Reaction:
This reactivity underpins its use in synthesizing bioactive molecules.
Pharmaceutical Applications
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Anticancer Agents: Bromopropyl derivatives serve as alkylating agents in DNA-targeting drugs.
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Antimicrobials: Fluorine enhances lipophilicity, improving membrane penetration in Gram-positive bacteria.
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Neurological Drugs: Ethyl and fluorine groups modulate blood-brain barrier permeability.
Materials Science
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Liquid Crystals: Fluorinated aromatics enhance thermal stability and dielectric anisotropy.
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Polymer Additives: Bromine acts as a flame retardant in polystyrene derivatives.
Comparative Analysis with Structural Analogs
Positional Isomerism
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1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene: Fluorine at the 5-position alters electronic effects, reducing electrophilic substitution rates compared to the 4-fluoro isomer.
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1-(3-Bromopropyl)-2-methyl-4-fluorobenzene: Methyl substitution decreases steric hindrance, enhancing reaction kinetics.
Table 3: Reactivity Comparison of Halogenated Analogs
| Compound | Relative Reactivity (Nucleophilic Substitution) |
|---|---|
| 1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene | 1.0 (baseline) |
| 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene | 0.7 |
| 1-(3-Bromopropyl)-2-methyl-4-fluorobenzene | 1.2 |
Recent Research and Future Directions
Bioconjugation Strategies
The bromine atom enables site-specific protein modification via thiol- or amine-based linkages, a burgeoning area in antibody-drug conjugate (ADC) development.
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